![molecular formula C12H20F2N2O2 B2952815 Tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 2387282-21-3](/img/structure/B2952815.png)
Tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a chemical compound with the CAS Number: 2387282-21-3 . It has a molecular weight of 262.3 . The IUPAC name for this compound is tert-butyl 6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient synthetic routes have been developed for compounds closely related to the one , illustrating their utility in accessing novel chemical spaces. For example, Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its usefulness for selective derivations and its complementarity to piperidine ring systems in medicinal chemistry (Meyers et al., 2009). This showcases the importance of such spirocyclic compounds in synthesizing novel entities for further chemical exploration.
Drug Design and Medicinal Chemistry Applications
Spirocyclic scaffolds, such as the one mentioned, are integral in the design and synthesis of novel bioactive compounds. López et al. (2020) detailed the enantioselective synthesis of a proline scaffold, transforming it into a key element for antiviral ledipasvir synthesis (López et al., 2020). This underscores the relevance of such structures in developing therapeutics with potential applications in treating viral infections.
Innovative Scaffolds for Drug Discovery
The quest for novel scaffolds in drug discovery has led to the synthesis of unique spirocyclic and azaspiro compounds, serving as versatile intermediates for further derivatization. Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, presenting a new avenue for drug discovery efforts (Chalyk et al., 2017). These findings highlight the potential of such compounds in creating pharmacologically relevant entities.
Advanced Synthetic Methods
Research also focuses on developing advanced synthetic methods for spirocyclic compounds. Maton et al. (2010) elaborated on an efficient scalable route to synthesize enantiomerically pure spirocyclic compounds, showcasing significant improvements in yield and process efficiency (Maton et al., 2010). This emphasizes the continuous improvement in synthetic methodologies to access such complex structures more efficiently.
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEZHEVJVYBUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CN)CC2(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2952733.png)
![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)
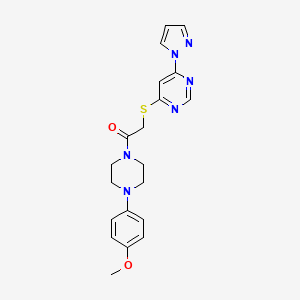
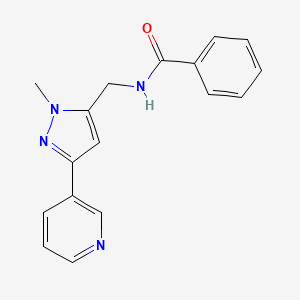
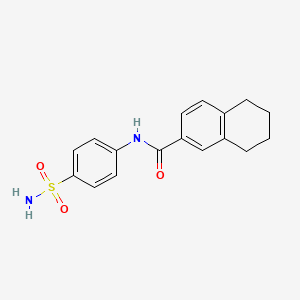
![1-(Fluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952740.png)
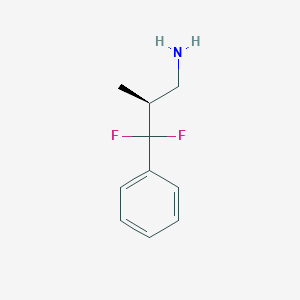
![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)
![3-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2952744.png)
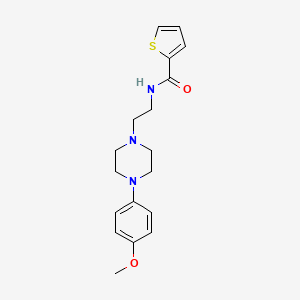
![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)
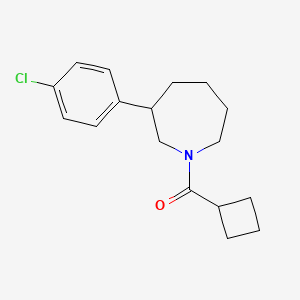

![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)